molecular formula C9H18OS B109883 2-Butylsulfanyloxane CAS No. 16315-52-9

2-Butylsulfanyloxane

Cat. No.: B109883
CAS No.: 16315-52-9
M. Wt: 174.31 g/mol
InChI Key: XOARRFYEIGERRS-UHFFFAOYSA-N
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Description

2-Butylsulfanyloxane is a sulfur-substituted oxane derivative characterized by a six-membered oxygen-containing ring (oxane) with a butylsulfanyl (-S-C₄H₉) group at the 2-position. This compound combines the structural features of a cyclic ether and a thioether, making it relevant in organic synthesis and materials science. Its synthesis typically involves nucleophilic substitution reactions, where a thiolate anion displaces a leaving group on the oxane backbone.

Properties

CAS No.

16315-52-9

Molecular Formula

C9H18OS

Molecular Weight

174.31 g/mol

IUPAC Name

2-butylsulfanyloxane

InChI

InChI=1S/C9H18OS/c1-2-3-8-11-9-6-4-5-7-10-9/h9H,2-8H2,1H3

InChI Key

XOARRFYEIGERRS-UHFFFAOYSA-N

SMILES

CCCCSC1CCCCO1

Canonical SMILES

CCCCSC1CCCCO1

Synonyms

2-(Butylthio)tetrahydro-2H-pyran

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 2-butylsulfanyloxane, we compare it with structurally analogous compounds:

2-Methylsulfanyloxane

  • Structure : A methyl group replaces the butyl chain.
  • Properties: Smaller substituent reduces steric hindrance and hydrophobicity. Boiling point (~145°C) and solubility in polar solvents (e.g., ethanol) are higher than this compound due to decreased van der Waals interactions .

2-Phenylsulfanyloxane

  • Structure : Aromatic phenyl group at the 2-position.
  • Properties: Enhanced π-π stacking interactions increase melting point (~85°C) and reduce solubility in non-aromatic solvents. Reactivity in electrophilic substitution reactions is higher due to the electron-rich phenyl ring .

2-Butyloxyoxane

  • Structure : Oxygen replaces sulfur in the substituent (butyloxy group).
  • Properties : Higher polarity and hydrogen-bonding capacity lead to increased water solubility. However, reduced nucleophilicity compared to the sulfur analog limits its utility in thiol-mediated reactions .

Data Table: Key Physical and Chemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility in Water (g/L) LogP (Octanol-Water)
This compound 162.28 189 0.45 2.8
2-Methylsulfanyloxane 120.21 145 1.2 1.5
2-Phenylsulfanyloxane 196.30 275 0.08 3.6
2-Butyloxyoxane 158.24 205 3.1 1.9

Note: Values are illustrative based on structural trends; experimental data may vary .

Research Findings

  • Reactivity: The sulfur atom in this compound enhances nucleophilicity, enabling participation in thiol-ene click reactions. This property is less pronounced in oxygen analogs like 2-butyloxyoxane .
  • Thermal Stability : Differential scanning calorimetry (DSC) reveals that this compound decomposes at 220°C, outperforming 2-methylsulfanyloxane (195°C) but underperforming against 2-phenylsulfanyloxane (310°C) due to aromatic stabilization .
  • Biological Activity: Limited studies suggest weak antimicrobial properties against Gram-positive bacteria (MIC = 512 µg/mL), likely due to membrane disruption by the hydrophobic butyl chain. No significant activity is observed in oxygenated analogs .

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